Bicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
Bicyclo[2.2.1]heptane-2-carboxylic acid, also known as 2-Norbornanecarboxylic acid, is an organic compound with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.1797 g/mol . This compound is characterized by its bicyclic structure, which consists of a cyclohexane ring with a methylene bridge in the 1,4-position, forming a bridged bicyclic system .
Biochemical Analysis
Biochemical Properties
Bicyclo[2.2.1]heptane-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context of the reaction . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, altering its conformation and, consequently, its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, thereby affecting the expression of genes involved in metabolic processes . Additionally, this compound can impact cellular metabolism by altering the flux through various metabolic pathways, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function . This binding can result in conformational changes in the target biomolecule, affecting its activity and interactions with other molecules. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, toxic or adverse effects can occur, including disruption of normal cellular processes and potential toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can influence metabolic flux, leading to changes in the levels of key metabolites. The compound’s involvement in these pathways highlights its role in regulating cellular metabolism and maintaining metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its activity and function, as its accumulation in certain tissues or organelles may enhance or inhibit its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]heptane-2-carboxylic acid can be synthesized through various methods. One common approach involves the catalytic hydrogenation of bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid disodium using an aluminum-nickel alloy catalyst under specific reaction conditions (temperature: 15-40°C, pressure: atmospheric) . Another method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes, ensuring high yield and purity. The reaction conditions are optimized to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Bicyclo[2.2.1]heptane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its unique bicyclic structure allows it to fit into specific binding sites, modulating the activity of target proteins.
Comparison with Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
Bicyclo[2.2.1]heptane-1-carboxylates: Compounds with a carboxylate group at a different position.
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid: A compound with two carboxylic acid groups.
Uniqueness: Bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific carboxylic acid group position, which influences its reactivity and interactions with other molecules. This distinct structure makes it valuable for various chemical and biological applications.
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESWDXIHOJGWBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901315 | |
Record name | NoName_413 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90901315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824-62-4, 934-28-1, 934-29-2 | |
Record name | Bicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=824-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(2.2.1)heptane-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo(2.2.1)heptane-2-carboxylic acid, endo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Norbornanecarboxylic acid, endo- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152331 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.393 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Endo-bicyclo(2.2.1)heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Bicyclo[2.2.1]heptane-2-carboxylic acid acts as a potent competitive inhibitor of the L-type amino acid transporter 1 (LAT1). [, ] This transporter plays a crucial role in transporting large neutral essential amino acids into cells, particularly tumor cells which often overexpress LAT1. [] By inhibiting LAT1, the compound effectively blocks the uptake of essential amino acids, leading to the inhibition of protein synthesis and ultimately, tumor cell proliferation. [, ]
A: While the provided research doesn't explicitly state the molecular formula and weight of this compound, it does describe its structure and derivatives. [, , ] The compound consists of a bicyclic ring system (bicyclo[2.2.1]heptane) with a carboxylic acid (-COOH) functional group attached to the second carbon atom. Specific spectroscopic data, such as 1H and 13C NMR, has been used to elucidate the stereochemistry and structure of its derivatives. [, ]
A: Research indicates that the position of substituents on the this compound scaffold influences its activity and selectivity. [, ] For instance, the 7-substituted isomer of a 2-amino-bicyclo[2.2.1]heptane-2-carboxylic acid derivative exhibited significantly higher potency in inhibiting LAT1 compared to its 5-substituted counterpart. [] Additionally, modifications to the carboxylic acid functional group, such as esterification, can alter the compound's pharmacological properties. []
A: Studies utilizing this compound derivatives have demonstrated promising results in both in vitro and in vivo settings. In vitro, these compounds exhibited enhanced antitumor activity against murine L1210 leukemic cells compared to the standard L-phenylalanine mustard (L-PAM). [] In vivo studies have focused on evaluating the potential of radiolabeled this compound analogs, like [18F]FACBC, as PET tracers for imaging breast cancer and multiple myeloma. [, ] These studies highlighted the ability of such compounds to accumulate in tumor cells, suggesting their potential as diagnostic tools.
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